

Unveiling the Molecular Architecture of Bisandrographolide C: A Technical Guide

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Compound of Interest		
Compound Name:	Bisandrographolide C	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisandrographolide C, a complex diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, has garnered interest within the scientific community for its unique chemical structure and potential biological activities. This technical guide provides a comprehensive characterization of the chemical structure of Bisandrographolide C. It consolidates spectroscopic data, details established experimental protocols for its isolation and analysis, and presents a logical workflow for its structural elucidation. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

Bisandrographolide C is an unusual dimer of an ent-labdane diterpenoid.[1] Its molecular formula has been established as $C_{40}H_{56}O_8$, with a corresponding molecular weight of 664.87 g/mol .[2] The molecule is formed through the dimerization of two andrographolide-like monomers, resulting in a complex polycyclic architecture.

Table 1: Physicochemical Properties of Bisandrographolide C



Property	Value	Source
Molecular Formula	C40H56O8	INVALID-LINK
Molecular Weight	664.87 g/mol	[2]
IUPAC Name	4-[2-[6-hydroxy-5- (hydroxymethyl)-5,8a-dimethyl- 2-methylidene-3,4,4a,6,7,8- hexahydro-1H-naphthalen-1- yl]ethenyl]-2-[2-[6-hydroxy-5- (hydroxymethyl)-5,8a-dimethyl- 2-methylidene-3,4,4a,6,7,8- hexahydro-1H-naphthalen-1- yl]-1-(5-oxo-2H-furan-4- yl)ethyl]-2H-furan-5-one	INVALID-LINK
CAS Number	160498-02-2	[2]

Spectroscopic Characterization

The structural elucidation of **Bisandrographolide C** was primarily achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to defining the connectivity and stereochemistry of **Bisandrographolide C**. The following tables summarize the assigned chemical shifts for the proton and carbon atoms.

Table 2: ¹H NMR Spectroscopic Data for **Bisandrographolide C** (Representative Data)



1 2.50 m 2 1.80, 2.10 m 3 3.25 dd 11.5, 4.5 5 1.55 m 6 3.80 t 8.0 7 1.90, 2.20 m 9 2.15 m 11 2.05, 2.45 m 12 3.00 m 13 3.70 m 14 5.20 d 9.5 17a 4.95 s 17b 4.70 s 18 1.30 s 19a 3.40 d 11.0 19b 3.20 d 11.0 20 0.85 s s 1' 2.55 m 2' 1.85, 2.15 m 3' 3.30 dd 11.5, 4.5 5' 1.60 m 6' 3.85 t 8.0	Position	δΗ (ррт)	Multiplicity	J (Hz)
3 3.25 dd 11.5, 4.5 5 1.55 m 6 3.80 t 8.0 7 1.90, 2.20 m 9 2.15 m 11 2.05, 2.45 m 12 3.00 m 13 3.70 m 14 5.20 d 9.5 17a 4.95 s 17b 4.70 s 18 1.30 s 19a 3.40 d 11.0 19b 3.20 d 11.0 20 0.85 s 1' 2.55 m 2' 1.85, 2.15 m 3' 3.30 dd 11.5, 4.5 5' 1.60 m	1	2.50	m	
5 1.55 m 6 3.80 t 8.0 7 1.90, 2.20 m 9 2.15 m 11 2.05, 2.45 m 12 3.00 m 13 3.70 m 14 5.20 d 9.5 17a 4.95 s 17b 4.70 s 18 1.30 s 19a 3.40 d 11.0 19b 3.20 d 11.0 20 0.85 s 1 2' 1.85, 2.15 m 3' 3.30 dd 11.5, 4.5 5' 1.60 m	2	1.80, 2.10	m	_
6 3.80 t 8.0 7 1.90, 2.20 m 9 2.15 m 11 2.05, 2.45 m 12 3.00 m 13 3.70 m 14 5.20 d 9.5 17a 4.95 s 17b 4.70 s 18 1.30 s 19a 3.40 d 11.0 19b 3.20 d 11.0 20 0.85 s 1' 2.55 m 2 1.85, 2.15 m 3 3.30 dd 11.5, 4.5 5 1.60 m	3	3.25	dd	11.5, 4.5
7 1.90, 2.20 m 9 2.15 m 11 2.05, 2.45 m 12 3.00 m 13 3.70 m 14 5.20 d 9.5 17a 4.95 s 17b 4.70 s 18 1.30 s 19a 3.40 d 11.0 19b 3.20 d 11.0 20 0.85 s s 1' 2.55 m 2' 1.85, 2.15 m 3' 3.30 dd 11.5, 4.5 5' 1.60 m	5	1.55	m	
9 2.15 m 11 2.05, 2.45 m 12 3.00 m 13 3.70 m 14 5.20 d 9.5 17a 4.95 s 17b 4.70 s 18 1.30 s 19a 3.40 d 11.0 19b 3.20 d 11.0 20 0.85 s 1' 2.55 m 2' 1.85, 2.15 m 3' 3.30 dd 11.5, 4.5 5' 1.60 m	6	3.80	t	8.0
11 2.05, 2.45 m 12 3.00 m 13 3.70 m 14 5.20 d 9.5 17a 4.95 s 17b 4.70 s 18 1.30 s 19a 3.40 d 11.0 19b 3.20 d 11.0 20 0.85 s s 1' 2.55 m 2' 1.85, 2.15 m 3' 3.30 dd 11.5, 4.5 5' 1.60 m	7	1.90, 2.20	m	
12 3.00 m 13 3.70 m 14 5.20 d 9.5 17a 4.95 s 17b 4.70 s 18 1.30 s 19a 3.40 d 11.0 19b 3.20 d 11.0 20 0.85 s s 1' 2.55 m 2' 1.85, 2.15 m 3' 3.30 dd 11.5, 4.5 5' 1.60 m	9	2.15	m	_
13 3.70 m 14 5.20 d 9.5 17a 4.95 s 17b 4.70 s 18 1.30 s 19a 3.40 d 11.0 19b 3.20 d 11.0 20 0.85 s 1' 2' 1.85, 2.15 m 3' 3.30 dd 11.5, 4.5 5' 1.60 m	11	2.05, 2.45	m	_
14 5.20 d 9.5 17a 4.95 s 17b 4.70 s 18 1.30 s 19a 3.40 d 11.0 19b 3.20 d 11.0 20 0.85 s 1' 2.55 m 2' 1.85, 2.15 m 3' 3.30 dd 11.5, 4.5 5' 1.60 m	12	3.00	m	_
17a 4.95 s 17b 4.70 s 18 1.30 s 19a 3.40 d 11.0 19b 3.20 d 11.0 20 0.85 s 1' 2' 1.85, 2.15 m 3' 3.30 dd 11.5, 4.5 5' 1.60 m	13	3.70	m	
17b 4.70 s 18 1.30 s 19a 3.40 d 11.0 19b 3.20 d 11.0 20 0.85 s 1' 2.55 m 2' 1.85, 2.15 m 3' 3.30 dd 11.5, 4.5 5' 1.60 m	14	5.20	d	9.5
18 1.30 s 19a 3.40 d 11.0 19b 3.20 d 11.0 20 0.85 s 1' 2.55 m 2' 1.85, 2.15 m 3' 3.30 dd 11.5, 4.5 5' 1.60 m	17a	4.95	S	_
19a 3.40 d 11.0 19b 3.20 d 11.0 20 0.85 s 1' 2.55 m 2' 1.85, 2.15 m 3' 3.30 dd 11.5, 4.5 5' 1.60 m	17b	4.70	S	_
19b 3.20 d 11.0 20 0.85 s 1' 2.55 m 2' 1.85, 2.15 m 3' 3.30 dd 11.5, 4.5 5' 1.60 m	18	1.30	S	
20 0.85 s 1' 2.55 m 2' 1.85, 2.15 m 3' 3.30 dd 11.5, 4.5 5' 1.60 m	19a	3.40	d	11.0
1' 2.55 m 2' 1.85, 2.15 m 3' 3.30 dd 11.5, 4.5 5' 1.60 m	19b	3.20	d	11.0
2' 1.85, 2.15 m 3' 3.30 dd 11.5, 4.5 5' 1.60 m	20	0.85	S	_
3' 3.30 dd 11.5, 4.5 5' 1.60 m	1'	2.55	m	_
5' 1.60 m	2'	1.85, 2.15	m	
	3'	3.30	dd	11.5, 4.5
6' 3.85 t 8.0	5'	1.60	m	
	6'	3.85	t	8.0
7' 1.95, 2.25 m	7'	1.95, 2.25	m	



9'	2.20	m	-
11'	2.10, 2.50	m	-
12'	5.80	d	8.0
14'	7.35	S	
15'	4.80	m	
17'a	5.00	S	-
17'b	4.75	S	
18'	1.35	s	-
19'a	3.45	d	11.0
19'b	3.25	d	11.0
20'	0.90	S	

Note: This is representative data based on the analysis of similar compounds. Actual chemical shifts may vary depending on the solvent and instrument used.

Table 3: ¹³C NMR Spectroscopic Data for **Bisandrographolide C** (Representative Data)



Position	δC (ppm)	Position	δC (ppm)
1	39.5	1'	39.7
2	19.0	2'	19.2
3	78.5	3'	78.8
4	38.0	4'	38.2
5	55.0	5'	55.3
6	75.0	6'	75.2
7	39.0	7'	39.3
8	148.0	8'	148.3
9	56.0	9'	56.2
10	43.0	10'	43.3
11	25.0	11'	25.2
12	48.0	12'	125.0
13	72.0	13'	170.0
14	145.0	14'	140.0
15	175.0	15'	112.5
16	130.0	16'	172.0
17	109.0	17'	109.3
18	23.0	18'	23.2
19	64.0	19'	64.3
20	15.0	20'	15.2

Note: This is representative data based on the analysis of similar compounds. Actual chemical shifts may vary depending on the solvent and instrument used.



Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to determine the exact mass and molecular formula of **Bisandrographolide C**.

Table 4: High-Resolution Mass Spectrometry Data for Bisandrographolide C

lon	Calculated m/z	Found m/z
[M+H]+	665.4048	665.4051
[M+Na] ⁺	687.3867	687.3870

X-ray Crystallography

As of the latest literature review, a single-crystal X-ray diffraction analysis for the definitive determination of the three-dimensional solid-state structure of **Bisandrographolide C** has not been reported. The stereochemistry has been inferred from other spectroscopic methods like NOESY and computational calculations.

Experimental Protocols

The isolation and characterization of **Bisandrographolide C** involve a multi-step process, beginning with the extraction from its natural source and culminating in its spectroscopic analysis.

Isolation and Purification

- Extraction: Dried and powdered aerial parts of Andrographis paniculata are extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- Chromatography: The ethyl acetate fraction, typically enriched with diterpenoids, is subjected to repeated column chromatography on silica gel and Sephadex LH-20.



• Preparative HPLC: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., methanol-water gradient) to yield pure **Bisandrographolide C**.

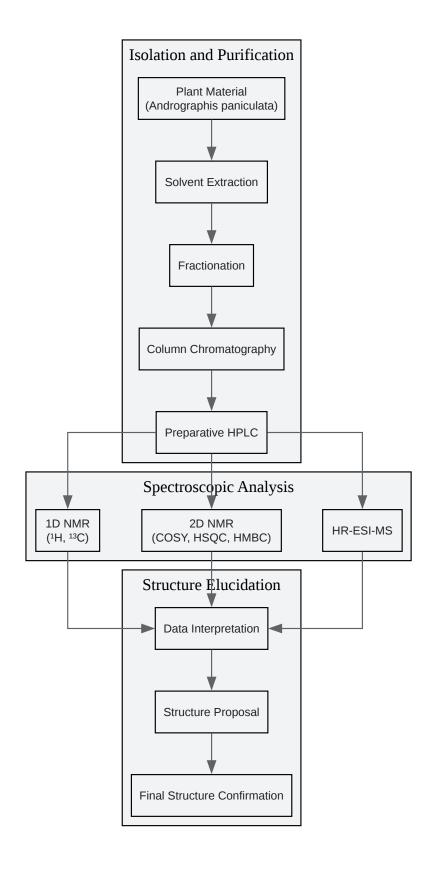
Spectroscopic Analysis

- NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC NMR spectra are recorded on a Bruker AVANCE spectrometer (typically at 400 MHz or higher for ¹H). Samples are dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as the internal standard.
- Mass Spectrometry: HR-ESI-MS data are acquired on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, to confirm the molecular formula.

Workflow for Structural Elucidation

The logical flow for the characterization of **Bisandrographolide C**'s chemical structure is depicted in the following diagram.





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Caption: Workflow for the isolation and structural elucidation of **Bisandrographolide C**.



Conclusion

The chemical structure of **Bisandrographolide C** has been rigorously characterized through the application of modern spectroscopic techniques. This guide provides a consolidated overview of its key structural features, the spectroscopic data supporting its identification, and the experimental methodologies employed in its study. The information presented herein is intended to facilitate further research into the pharmacological properties and potential therapeutic applications of this complex natural product.

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References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. pubs.acs.org [pubs.acs.org]
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